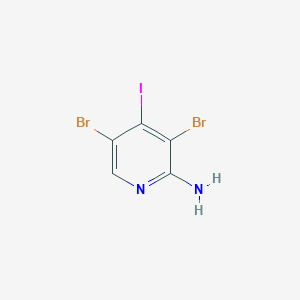
3,5-Dibromo-4-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-iodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H3Br2IN2. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a pyridine ring, along with an amine group at the 2-position. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 4-iodopyridin-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form derivatives with different halogenation patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions with solvents like ethanol or toluene.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3,5-Dibromo-4-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-iodopyridin-2-amine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The amine group at the 2-position can also participate in hydrogen bonding and coordination with metal catalysts, enhancing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-chloropyridin-2-amine
- 3,5-Dibromo-4-fluoropyridin-2-amine
- 3,5-Dibromo-4-methylpyridin-2-amine
Uniqueness
3,5-Dibromo-4-iodopyridin-2-amine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated pyridine derivatives. The combination of these halogens allows for selective functionalization and the formation of diverse products in chemical synthesis.
Properties
IUPAC Name |
3,5-dibromo-4-iodopyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLPQODRAUGHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)

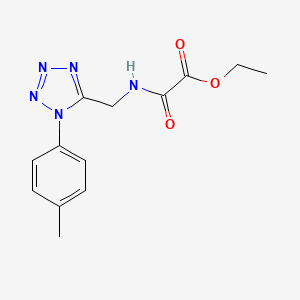
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
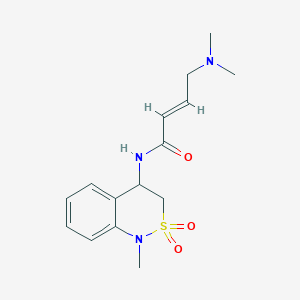
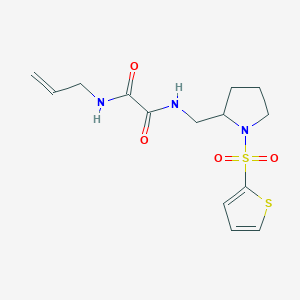
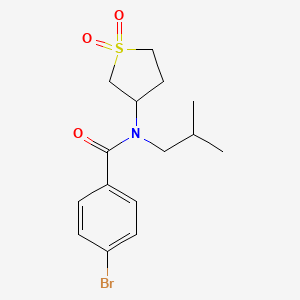
![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
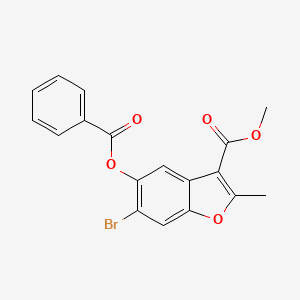
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)
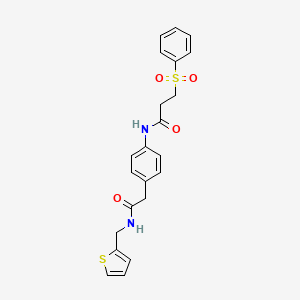
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)
